Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside
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Overview
Description
Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside: is a heterocyclic organic compound with the molecular formula C17H23NO7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent glycosylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research purposes. The synthesis involves multiple steps, including protection, glycosylation, and deprotection processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is studied for its potential role in cell signaling and glycosylation processes .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its role in drug delivery systems and biomolecular interactions .
Industry: In industrial applications, the compound is used in the development of specialized materials and chemical intermediates .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways . The compound may act as a substrate or inhibitor in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
- Methyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-beta-D-glucopyranoside .
- Methyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-beta-D-galactopyranoside .
Uniqueness: Methyl 2-acetamido-2-deoxy-4,6-(4-methoxybenzylidene)-a-D-galactopyranoside is unique due to its specific structural configuration and reactivity .
Properties
Molecular Formula |
C17H23NO7 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(1R,3S,4R,5R,6R)-5,6,8-trihydroxy-3-methoxy-7-(4-methoxyphenyl)-2-oxabicyclo[4.2.0]octan-4-yl]acetamide |
InChI |
InChI=1S/C17H23NO7/c1-8(19)18-12-14(21)17(22)11(9-4-6-10(23-2)7-5-9)13(20)15(17)25-16(12)24-3/h4-7,11-16,20-22H,1-3H3,(H,18,19)/t11?,12-,13?,14-,15-,16+,17-/m1/s1 |
InChI Key |
RPDMOVQMWYVARX-OOFCAQADSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@]2([C@@H](C(C2C3=CC=C(C=C3)OC)O)O[C@@H]1OC)O)O |
Canonical SMILES |
CC(=O)NC1C(C2(C(C(C2OC1OC)O)C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
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